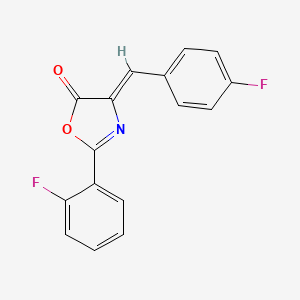

4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Descripción general

Descripción

Oxazolones are a class of heterocyclic compounds that have been extensively studied for their chemical properties and potential applications in medicinal chemistry. The structural uniqueness of oxazolones, characterized by a 5-membered ring containing both oxygen and nitrogen atoms, contributes to their diverse biological activities and utility as intermediates in organic synthesis.

Synthesis Analysis

Oxazolone derivatives, including those similar to the compound , are typically synthesized through condensation reactions involving amino acids or their derivatives. A study on the synthesis of oxazolone scaffolds revealed that these compounds can be synthesized using the Erlenmeyer conditions, which involve reactions between p-aminohippuric acid and various electrophilic reagents in the presence of acetic anhydride and sodium acetate (Biointerface Research in Applied Chemistry, 2020).

Molecular Structure Analysis

The molecular structure of oxazolone derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structural elucidation of a related compound was achieved using X-ray crystallography, demonstrating the compound's molecular geometry and the presence of intramolecular hydrogen bonding (Journal of Chemical Crystallography, 2004).

Chemical Reactions and Properties

Oxazolones participate in a variety of chemical reactions, leveraging their reactive carbonyl group for the formation of heterocyclic compounds and as intermediates in the synthesis of peptides. Their chemical reactivity is further illustrated by their involvement in cycloaddition reactions and as substrates in catalyzed transformations (Heterocyclic Communications, 2003).

Physical Properties Analysis

The physical properties of oxazolone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's solid-state properties, including molecular packing and intermolecular interactions (Crystals, 2021).

Chemical Properties Analysis

The chemical properties of oxazolone derivatives, including acidity, reactivity towards nucleophiles, and electrophiles, are central to their utility in organic synthesis. Studies have shown that these compounds can serve as electrophiles in nucleophilic addition reactions, highlighting their versatility in the construction of complex organic molecules (Journal of the American Chemical Society, 2004).

Aplicaciones Científicas De Investigación

Experimental and Theoretical Analysis of Molecular Interactions

Research on derivatives of 1,2,4-triazoles, including compounds structurally similar to 4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, has provided significant insights into lp⋯π intermolecular interactions. These studies, combining X-ray diffraction and quantum mechanical calculations, offer a deeper understanding of molecular structures and interactions critical for designing materials and drugs (Shukla et al., 2014).

Antimicrobial Activity of Fluorobenzamides

Synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine motifs have shown promising antimicrobial properties. These compounds, including 4-fluorobenzamides, have been effective against a variety of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2013).

Anticancer Activity of Oxazolone Derivatives

A study on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone scaffolds has unveiled their anticancer potential. These derivatives were tested against various human cancer cell lines, showing significant activity and suggesting a promising avenue for cancer treatment research (2020).

Novel Synthesis Approaches

Innovative synthetic pathways have been developed for creating 4-fluoropyridines and related compounds. These methods, leveraging rearrangements and other key steps, open new possibilities for synthesizing fluorinated compounds with potential applications in materials science and pharmaceuticals (Wittmann et al., 2006).

Photophysical and Biological Activities

Research into the photophysical properties of oxazolone derivatives has revealed their potential in biochemistry and materials science. For example, studies on the solvatochromism and biological activity of 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one dye have shown significant implications for future applications in biochemistry, including interactions with proteins and potential roles in studying biological processes (Krawczyk et al., 2020).

Propiedades

IUPAC Name |

(4Z)-2-(2-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO2/c17-11-7-5-10(6-8-11)9-14-16(20)21-15(19-14)12-3-1-2-4-13(12)18/h1-9H/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNKEXBIWBJIPQ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

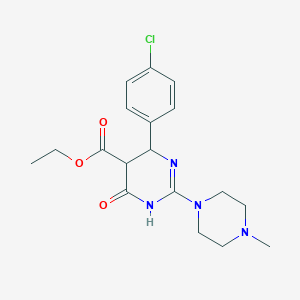

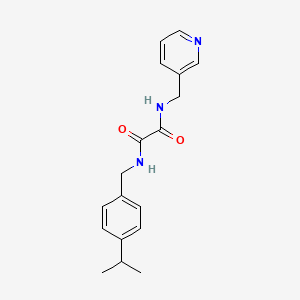

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4620505.png)

![methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B4620513.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4620520.png)

![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)

![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)

![dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate](/img/structure/B4620534.png)

![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)